molecular formula C12H12O4 B1611058 (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid CAS No. 66504-83-4

(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid

Cat. No.: B1611058
CAS No.: 66504-83-4
M. Wt: 220.22 g/mol
InChI Key: RIDXNPOAOROPNF-SKDRFNHKSA-N
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Description

(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid is a chiral cyclopropane derivative featuring a p-tolyl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. Catalytic systems, such as cobalt-catalyzed cross-coupling reactions, can be employed to enhance efficiency and selectivity. These methods are scalable and can be adapted for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: Reduction reactions can convert the carboxylic acids to alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Anhydrides, esters.

    Reduction: Alcohols, aldehydes.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

    Cyclopropane-1,1-dicarboxylic acid: Lacks the p-tolyl group, making it less sterically hindered.

    Cyclopropane-1,2-dicarboxylic acid: Similar structure but without the p-tolyl group, leading to different reactivity and applications.

    (1R,2S)-1-(Phenyl)cyclopropane-1,2-dicarboxylic acid: Similar structure with a phenyl group instead of a p-tolyl group, affecting its electronic properties.

Uniqueness: This makes it distinct from other cyclopropane derivatives and valuable in specific research and industrial contexts .

Properties

IUPAC Name

(1R,2S)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-7-2-4-8(5-3-7)12(11(15)16)6-9(12)10(13)14/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDXNPOAOROPNF-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@]2(C[C@@H]2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507959
Record name (1R,2S)-1-(4-Methylphenyl)cyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66504-83-4
Record name (1R,2S)-1-(4-Methylphenyl)cyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid
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(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid
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(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid
Reactant of Route 4
(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid
Reactant of Route 5
(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid
Reactant of Route 6
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(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid

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